Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate
CAS No.:
Cat. No.: VC18274543
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | methyl 3-(4-aminopyrazol-1-yl)-2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 |
| Standard InChI Key | CFQCUFBONADWHW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN1C=C(C=N1)N)C(=O)OC |
Introduction
Structural Features:
| Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered aromatic ring with two nitrogen atoms. |
| Amino Group (-NH2) | Positioned on the pyrazole ring at the fourth carbon. |
| Dimethyl Backbone | A highly branched structure providing steric hindrance and stability. |
| Methyl Ester (-COOCH3) | A functional group contributing to the compound's reactivity and solubility. |
Synthesis
While specific synthesis methods for this compound are unavailable in the provided data, similar pyrazole derivatives are synthesized through:
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Formation of the Pyrazole Core:
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Reacting hydrazines with β-dicarbonyl compounds under acidic or basic conditions.
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Functionalization:
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Amination at specific positions using selective reagents.
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Esterification of carboxylic acids with methanol in the presence of acidic catalysts.
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Potential Applications
Pyrazole derivatives like this compound are known for their versatility in various fields:
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Pharmaceuticals: Pyrazoles often exhibit anti-inflammatory, antimicrobial, and anticancer activities.
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Agrochemicals: Used in pesticides and herbicides due to their bioactivity.
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Material Science: Components in dyes and advanced materials.
Analytical Characterization
To confirm the structure and purity of Methyl 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate, the following techniques are typically employed:
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NMR Spectroscopy (¹H and ¹³C): Identifies hydrogen and carbon environments.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detects functional groups (e.g., -NH2, -COOCH3).
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Elemental Analysis: Verifies the empirical formula.
Biological Insights
Pyrazole-based compounds often interact with biological targets such as enzymes or receptors due to their heterocyclic nature. Potential activities include:
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Enzyme inhibition (e.g., cyclooxygenase or kinases).
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Antimicrobial effects by disrupting bacterial cell processes.
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Anti-inflammatory properties via modulation of immune pathways.
If you require a more detailed analysis or further exploration into its synthesis and applications, additional specialized resources or experimental data would be necessary.
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